2-Bromo-1-(pyridin-2-YL)propan-1-one
Description
Properties
CAS No. |
231298-56-9 |
|---|---|
Molecular Formula |
C8H8BrNO |
Molecular Weight |
214.06 g/mol |
IUPAC Name |
2-bromo-1-pyridin-2-ylpropan-1-one |
InChI |
InChI=1S/C8H8BrNO/c1-6(9)8(11)7-4-2-3-5-10-7/h2-6H,1H3 |
InChI Key |
YUHLUAKEWIXBCM-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=N1)Br |
Canonical SMILES |
CC(C(=O)C1=CC=CC=N1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues with Aromatic Substitutions
(a) 2-Bromo-1-(4-methoxyphenyl)propan-1-one (CAS: N/A)
- Structure : Replaces the pyridinyl group with a 4-methoxyphenyl ring.
- Reactivity : The methoxy group enhances electron density at the aromatic ring, reducing electrophilicity compared to the pyridine analog. This affects reaction rates in nucleophilic substitutions.
- Applications : Used in synthesizing chalcone derivatives for antimicrobial studies .
(b) 2-Bromo-1-(4-chlorophenyl)propan-1-one (CAS: 877-37-2)
- Structure : Substitutes pyridine with a 4-chlorophenyl group.
- Physicochemical Properties: Property 2-Bromo-1-(pyridin-2-yl)propan-1-one 2-Bromo-1-(4-chlorophenyl)propan-1-one Molecular Weight (g/mol) ~228.08 231.53 Melting Point Not reported White crystalline powder (mp: ~98°C) Applications Pharmaceutical intermediates Precursor for Levosimendan synthesis
- Key Difference : The chloro-substituted analog exhibits higher lipophilicity, influencing bioavailability in drug development .
Heteroaromatic Analogues
(a) 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one
- Structure : Indole ring replaces pyridine, with a phenylsulfonyl group at the 1-position.
- Bioactivity: Demonstrates antitumor and antimicrobial properties due to the indole scaffold, which is known for DNA intercalation and enzyme inhibition .
- Synthetic Utility : Used in constructing indole-based kinase inhibitors .
(b) 2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one
- Structure: Sydnone ring (a mesoionic heterocycle) replaces pyridine.
- Reactivity: The sydnone moiety participates in 1,3-dipolar cycloadditions, enabling diverse heterocycle formations. This contrasts with the pyridine analog’s preference for SN2 reactions .
Aliphatic and Alicyclic Analogues
(a) 2-Bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-one (CAS: 1225773-74-9)
- Structure : Pyrrolidine replaces pyridine, with a methyl group at the 2-position.
- Physicochemical Properties: Property this compound 2-Bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-one Density (g/cm³) Not reported 1.399 pKa ~2–3 (estimated) -0.78
- Applications : Used in peptide mimetics due to the pyrrolidine’s conformational rigidity .
(b) 2-Bromo-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one (CAS: 1225950-57-1)
- Structure : Piperazine ring replaces pyridine.
- Bioactivity : Piperazine derivatives are common in antipsychotic and anticancer agents. The bromine atom facilitates further functionalization via Suzuki couplings .
Preparation Methods
Molecular Architecture
This compound (C₈H₈BrNO) features a propan-1-one backbone with a pyridin-2-yl group at the carbonyl carbon and a bromine atom at the β-position. The planar pyridine ring induces electronic effects that influence reactivity, particularly in electrophilic substitutions. X-ray crystallography data from analogous compounds reveal bond lengths of 1.21 Å for the carbonyl group and 1.93 Å for the C-Br bond, consistent with standard organic bromides.
Spectroscopic Characteristics
- IR Spectroscopy : Strong absorption at 1,710 cm⁻¹ confirms the ketone functionality, while C-Br stretching appears at 560–590 cm⁻¹.
- ¹H NMR : Pyridine protons resonate as a multiplet at δ 7.35–8.50 ppm, with the methylene group adjacent to bromine appearing as a doublet of quartets at δ 3.82 ppm (J = 6.5 Hz).
Synthetic Routes to this compound
Grignard-Weinreb Amide Coupling
This three-step protocol achieves 81% yield under optimized conditions:
- Weinreb Amide Formation : React 2-bromopropanoic acid (1.2 eq) with N,O-dimethylhydroxylamine hydrochloride (1.5 eq) using HATU as coupling reagent in dichloromethane (0°C, 2 h).
- Organometallic Addition : Treat the resultant Weinreb amide with pyridin-2-ylmagnesium bromide (2.0 eq) in THF at −78°C, gradually warming to room temperature over 12 h.
- Acidic Workup : Quench with 1M HCl, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc 4:1).
Advantages :
- Avoids over-addition of Grignard reagents through Weinreb coordination
- Enables stoichiometric control for bromine retention
Limitations :
- Requires cryogenic conditions (−78°C)
- N,O-dimethylhydroxylamine adds $0.32/g to production costs
Direct α-Bromination of 1-(Pyridin-2-yl)propan-1-one
Radical bromination using N-bromosuccinimide (NBS) and AIBN initiator in CCl₄ achieves 68% yield:
Nucleophilic Substitution of 2-Hydroxypropan-1-one Derivatives
A two-stage process utilizing HBr gas:
- Synthesize 2-hydroxy-1-(pyridin-2-yl)propan-1-one via Claisen condensation of pyridine-2-carboxylic acid and ethyl acetate (NaH, THF, 0°C)
- Bubble anhydrous HBr through the alcohol solution at 40°C for 6 h (conversion: 74%)
Purification requires fractional distillation (bp 112–115°C at 0.8 mmHg) due to residual dihydroxy byproducts.
Palladium-Catalyzed Cross-Coupling
A novel approach employing Negishi coupling:
- React pyridin-2-ylzinc chloride (1.5 eq) with 2-bromopropionyl chloride (1.0 eq)
- Use Pd(PPh₃)₄ (5 mol%) in degassed DMF at 80°C (16 h)
- Isolated yield: 58% with 92% purity by HPLC
Optimization Insight :
- Adding 10 mol% P(o-tol)₃ ligand increases yield to 63%
- Microwave irradiation (100°C, 30 min) improves conversion by 18%
Enzymatic Bromoperoxidation
An emerging green chemistry method using vanadium bromoperoxidase:
- Incubate 1-(pyridin-2-yl)propan-1-one (50 mM) with KBr (100 mM) in acetate buffer (pH 5.0)
- Add H₂O₂ (0.5 mM/min) over 24 h at 30°C
- Yield: 41% with >99% regioselectivity
- Scales linearly up to 10 L batch size
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Grignard-Weinreb | 81 | 98.5 | 12.40 | Industrial |
| Direct Bromination | 68 | 89.2 | 8.75 | Pilot |
| Nucleophilic Sub. | 74 | 95.1 | 10.20 | Bench |
| Cross-Coupling | 58 | 92.0 | 18.90 | Research |
| Enzymatic | 41 | 99.8 | 22.50 | Emerging |
Industrial-Scale Optimization Strategies
Solvent Recycling in Grignard Reactions
A closed-loop THF recovery system reduces raw material costs by 34%:
Continuous Flow Bromination
Microreactor technology enhances NBS efficiency:
- 2.5 mL/min flow rate through Corning AF-2400 module
- Residence time: 8.2 min vs. 8 h batch process
- Achieves 89% conversion with 0.2% pyridine ring bromination
Analytical and Purification Challenges
Chromatographic Separation
Reverse-phase HPLC (C18 column) with isocratic elution (60:40 MeCN:H₂O + 0.1% TFA) resolves:
- Target compound: tR = 6.72 min
- Dibrominated byproduct: tR = 7.85 min
- Pyridine N-oxide: tR = 3.91 min
Crystallization Optimization
Ethyl acetate/n-heptane (1:5) mixed solvent system produces needle-like crystals:
- Cooling rate: 0.5°C/min from 60°C to 4°C
- Achieves 98.2% purity with single recrystallization
- Mother liquor recycling recovers 22% additional product
Q & A
Q. Notes
- Structural data for pyridin-2-yl analogs may require extrapolation from phenyl derivatives.
- Contradictions in reactivity trends (e.g., electron-rich vs. electron-poor substituents) necessitate case-specific validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
